molecular formula C6H6ClNO B13129112 2-Chloro-1-(1H-pyrrol-1-yl)ethanone

2-Chloro-1-(1H-pyrrol-1-yl)ethanone

Cat. No.: B13129112
M. Wt: 143.57 g/mol
InChI Key: XFMJDOISCWTAPC-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-pyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon, and a pyrrole ring is attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(1H-pyrrol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrroles.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrrol-1-yl)ethanone involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
  • 2-Acetylpyrrole
  • 1-(1H-Pyrrol-2-yl)ethanone

Uniqueness

Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

2-chloro-1-pyrrol-1-ylethanone

InChI

InChI=1S/C6H6ClNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2

InChI Key

XFMJDOISCWTAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(=O)CCl

Origin of Product

United States

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